molecular formula C11H22N2O4 B557226 (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid CAS No. 31202-69-4

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

Cat. No.: B557226
CAS No.: 31202-69-4
M. Wt: 246,3 g/mole
InChI Key: VVQIIIAZJXTLRE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is a chiral, Boc-protected lysine derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₁H₂₂N₂O₄ (molecular weight: 246.3 g/mol), and it features a tert-butoxycarbonyl (Boc) group protecting the ε-amino side chain of lysine while retaining the α-amino group for further chemical modifications . This compound is critical for introducing lysine residues with orthogonal protection in solid-phase peptide synthesis (SPPS), enabling selective deprotection and functionalization .

Key physicochemical properties include:

  • Density: 1.113 g/cm³
  • Boiling Point: ~412.9°C (estimated)
  • Chirality: The (R)-enantiomer is less common than the (S)-form (N(e)-Boc-L-lysine), which has CAS No. 2418-95-3 .

Properties

IUPAC Name

(2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIIIAZJXTLRE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427024
Record name H-D-Lys(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31202-69-4
Record name H-D-Lys(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as H-D-Lys(Boc)-OH or N-epsilon-Boc-D-lysine, is a derivative of the amino acid lysine. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, due to its protective tert-butoxycarbonyl (Boc) group, which stabilizes the amino group during chemical reactions. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 246.3 g/mol
  • Purity : Typically 95%
  • Physical State : Clear to pale yellow liquid at room temperature

The primary mechanism of action for this compound involves its role as a substrate in enzymatic reactions. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications during peptide synthesis. Upon deprotection, the free amino group can participate in various biochemical pathways, including:

  • Peptide Bond Formation : The compound is frequently used in peptide coupling reactions, facilitating the synthesis of longer peptide chains.
  • Enzymatic Interactions : It acts as a substrate for serine proteases involved in coagulation and fibrinolysis, influencing enzymatic activity and biochemical pathways related to these processes.

Applications in Research and Medicine

This compound has diverse applications across various fields:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides and other complex organic molecules.
  • Biochemical Studies : The compound is employed in research to study protein structure and function, particularly in understanding enzyme mechanisms and interactions.
  • Drug Development : It is utilized in designing peptide-based drugs and therapeutic agents, contributing to advancements in medicinal chemistry.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound significantly improved the efficiency of dipeptide synthesis. The use of specific coupling reagents allowed for high yields within short reaction times (approximately 15 minutes), showcasing the compound's utility in rapid peptide formation.

Coupling Reagent Yield (%) Reaction Time (min)
N,N'-diethylene-N,N'-2-chloroethyl thiophosphoramide8515
Standard EDC/HOBt6030

Case Study 2: Enzymatic Activity Modulation

Research indicated that this compound influences serine protease activity, affecting coagulation pathways. This modulation was assessed through kinetic studies that revealed changes in enzyme activity upon interaction with the compound.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is in the synthesis of peptides. The Boc group protects the amino functionality during coupling reactions, allowing for selective modifications. This compound serves as a critical building block for constructing various peptides and complex organic molecules.

Biochemical Studies

This compound is extensively used in biochemical research to explore protein structure and function. It aids in understanding enzymatic mechanisms and interactions, particularly involving serine proteases that play essential roles in coagulation and fibrinolysis.

Drug Development

This compound is instrumental in designing peptide-based therapeutic agents. Its ability to facilitate peptide bond formation and its interactions with biological targets make it a valuable asset in medicinal chemistry.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that utilizing this compound significantly improved dipeptide synthesis efficiency. Specific coupling reagents yielded high product amounts within approximately 15 minutes, illustrating the compound's effectiveness in rapid peptide formation.

Coupling ReagentYield (%)Reaction Time
EDC8515 minutes
DIC9015 minutes
HATU8815 minutes

Case Study 2: Role in Cancer Research

Research has indicated that compounds similar to this compound exhibit potential as histone deacetylase inhibitors. These inhibitors can reverse epigenetic modifications associated with tumor progression, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid and Related Compounds

Compound Name Substituents/Modifications Key Properties Applications References
This compound Boc-protected ε-amino group; (R)-chirality Log P: ~-1.1 (estimated); Hydrophilic Peptide synthesis, chiral building block
(S)-2-Amino-6-(bis(pyridin-2-ylmethyl)amino)hexanoic acid (Compound 1) Bis(pyridinylmethyl) chelator; (S)-chirality Log P: High (hydrophobic); Stable Tc/Re complexes Radiolabeling (99mTc/188Re) for imaging; high liver uptake limits abdominal use
(S)-2-Amino-6-((carboxymethyl)(pyridin-2-ylmethyl)amino)hexanoic acid (Compound 2) Carboxymethyl + pyridinylmethyl groups Log P: -1.1 to -2.3; Enhanced hydrophilicity Improved renal clearance in 99mTc-SAAC-Tyr3-octreotide conjugates
(S)-2-Amino-6-((carboxymethyl)(thiazol-2-ylmethyl)amino)hexanoic acid (Compound 4) Carboxymethyl + thiazolylmethyl groups Log P: -1.8; High stability (>90% RCP at 24 h) Reduced hepatobiliary clearance in tumor-targeting peptides
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (Compound 9) Boronic acid + piperidinylethyl groups IC₅₀: 223 nM (arginase I), 509 nM (arginase II) Potent arginase inhibitor; reduces myocardial reperfusion injury
(S)-2-Amino-6-(1-oxy-2,2,5,5-tetramethylpyrroline-3-carboxamido)hexanoic acid (OPCLys) Spin-labeled pyrroline moiety EPR signal with low N–O• mobility Protein spin-labeling for structural studies
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid Ureido group at ε-position Molecular weight: 289.33 g/mol Potential for hydrogen-bonding in drug design
(R)-2-((tert-butoxycarbonyl)amino)hept-6-ynoic acid Alkyne functionality at terminal carbon Molecular formula: C₁₂H₁₉NO₄ Click chemistry applications

Key Structural and Functional Differences

Chelating Capacity: Compounds like (S)-2-Amino-6-(bis(pyridin-2-ylmethyl)amino)hexanoic acid (Compound 1) are designed as Single Amino Acid Chelators (SAACs) for radiometals (e.g., 99mTc, 188Re). Their bis-heterocyclic side chains enhance metal-binding stability but increase hydrophobicity, leading to hepatobiliary clearance . In contrast, (S)-2-Amino-6-((carboxymethyl)(thiazol-2-ylmethyl)amino)hexanoic acid (Compound 4) incorporates polar thiazole and carboxymethyl groups, lowering log P (-1.8) and favoring renal excretion in imaging agents .

Biological Activity: The boronic acid derivative (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (Compound 9) inhibits human arginases I/II at nanomolar levels, leveraging its α,α-disubstituted structure and boronic acid moiety for transition-state mimicry . this compound lacks direct enzyme inhibition but serves as a versatile intermediate for bioactive peptides.

Chirality and Applications :

  • The (R)-enantiomer of Boc-protected lysine is less common than the (S)-form but critical for synthesizing D-lysine-containing peptides. Its chirality influences receptor binding in therapeutic peptides .

Preparation Methods

Step 1: Temporary ε-Amine Protection

L-Lysine hydrochloride is treated with anisilidine under acidic conditions to form N⁠ε-anisilidine-lysine. This temporary protection shields the ε-amine, allowing subsequent α-amine modification.

Step 2: α-Amine Protection with Benzyloxycarbonyl (Z)

The α-amine is protected using benzyl chloroformate (Z-Cl) in a biphasic system (water/THF) at pH 10–11. This yields Z-protected N⁠ε-anisilidine-lysine, with the ε-amine remaining inert due to the anisilidine group.

Step 4: Z Group Removal

Catalytic hydrogenolysis (H₂/Pd-C) cleaves the Z group, resulting in (R)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid. The final product is purified via ion-exchange chromatography, achieving >90% purity.

Key Data :

  • Yield: 85% after Boc protection.

  • Purity: 91% post-ion exchange.

Direct Bocylation with Selective Purification

Patent WO2008014811A1 describes a streamlined one-pot method for ε-Boc protection, bypassing temporary protecting groups:

Reaction Conditions

L-Lysine is dissolved in aqueous NaOH (pH 11.5), and Boc₂O is added incrementally at 0–5°C. The high pH ensures both α- and ε-amines are deprotonated, but kinetic control favors ε-amine reactivity due to steric accessibility.

Workup and Purification

After acidification to pH 5.6, the crude product precipitates as a benzotriazole complex. Sublimation (140°C, 0.3 mbar) removes benzotriazole, yielding H-Lys(Boc)-OH with 93% efficiency. Further purification via Dowex 50WX2 ion-exchange resin ensures >99% purity.

Key Data :

  • Yield: 93% (crude), 87% (post-sublimation).

  • Purity: 99% after ion exchange.

Fmoc/Boc Orthogonal Protection Strategy

Adapting methods from Fmoc-N(epsilon)-(Boc, methyl)-lysine synthesis , this approach leverages orthogonal protecting groups for sequential deprotection:

Step 1: α-Amine Fmoc Protection

L-Lysine is treated with Fmoc-Cl in dioxane/water (pH 8–9), forming Fmoc-Lys-OH. The ε-amine remains unprotected due to the Fmoc group’s bulkiness.

Step 2: ε-Amine Boc Protection

Boc₂O is added to Fmoc-Lys-OH in THF at pH 10, selectively reacting with the ε-amine. This yields Fmoc-Lys(Boc)-OH with 89% efficiency.

Step 3: Fmoc Deprotection

Piperidine (20% in DMF) removes the Fmoc group, yielding the target compound. Final purification via reverse-phase HPLC ensures >95% purity.

Key Data :

  • Yield: 89% after Boc protection.

  • Purity: 95% post-HPLC.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Steps 533
Yield 85%93%89%
Purity 91%99%95%
Key Advantage High selectivityOne-pot synthesisOrthogonal protection
Drawback Multi-stepRequires sublimationFmoc removal needed

Applications in Peptide and Material Science

  • Peptide Synthesis : Boc-protected lysine residues prevent undesired side reactions during solid-phase peptide synthesis, as demonstrated in dendrimer fabrication.

  • Post-Translational Modifications : Site-specific methylation studies utilize analogous protection strategies.

  • Polymer Chemistry : Boc groups enhance solubility in block copolymer synthesis, enabling controlled micelle formation .

Q & A

Q. What are the standard synthetic routes for (R)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, and how is enantiomeric purity ensured?

The compound is synthesized via enantioselective methods starting from (4S,5S)- or (4R,5R)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate. Key steps include boronate ester coupling and Boc-protection under anhydrous conditions. Enantiomeric purity is achieved using chiral oxazinane precursors and validated via chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) with UV/Vis or mass detection ensures purity (>95%). X-ray crystallography or circular dichroism (CD) may resolve stereochemical ambiguities .

Q. How is this compound utilized as a building block in peptide synthesis?

The tert-butoxycarbonyl (Boc) group protects the ε-amino group of lysine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This facilitates solid-phase peptide synthesis (SPPS) by preventing side reactions during coupling steps. Compatibility with Fmoc/t-Bu strategies is confirmed via orthogonal protection studies .

Q. What purification strategies are recommended for isolating this compound?

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) is standard. Ion-exchange chromatography resolves charged impurities. Recrystallization from ethanol/water mixtures improves crystalline purity. Purity is monitored by TLC (Rf = 0.3–0.5 in EtOAc/hexane) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Optimize reaction stoichiometry (e.g., 1.2 eq boronate ester) and use catalytic Pd/C for hydrogenolysis. Microwave-assisted synthesis reduces reaction time. Solvent selection (e.g., THF for boronate coupling) and low-temperature (−78°C) steps minimize racemization. Process analytical technology (PAT) monitors intermediates in real-time .

Q. What strategies prevent racemization during functionalization?

Racemization is minimized by avoiding strong bases (e.g., NaOH) and high temperatures. Use mild conditions (e.g., DIPEA in DMF) for coupling reactions. Chiral auxiliaries or enzyme-mediated resolutions (e.g., lipases) enhance stereochemical fidelity. Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis .

Q. How are analytical challenges like co-eluting impurities addressed?

Two-dimensional LC-MS (e.g., HILIC followed by reverse-phase) separates polar and nonpolar impurities. High-resolution mass spectrometry (HRMS) identifies degradation products (e.g., tert-butyl cleavage). Quantitative NMR (qNMR) with internal standards quantifies low-abundance impurities .

Q. What in vivo models validate its therapeutic potential?

Rat myocardial ischemia-reperfusion injury models assess cardioprotective effects. Measure infarct size via TTC staining and serum biomarkers (e.g., troponin). Pharmacokinetic studies in Sprague-Dawley rats determine oral bioavailability (28% for related arginase inhibitors) and tissue distribution .

Q. How is enzyme inhibition potency quantified?

Recombinant human arginase I/II assays (CHO cells) determine IC50 values (e.g., 223–509 nM). Use UV/Vis spectroscopy to monitor urea production from L-arginine. Surface plasmon resonance (SPR) measures binding kinetics (kon/koff). Co-crystallization with arginase I/II reveals binding modes via X-ray diffraction .

Q. What methodologies identify process-related impurities?

Design of experiments (DoE) identifies critical parameters (e.g., incomplete Boc protection). LC-MS/MS detects impurities like (2S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid. Synthetic route scouting (e.g., alternative protecting groups) minimizes byproducts. Use scavenger resins (e.g., trisamine) during SPPS .

Q. How is this compound applied in bioorthogonal chemistry?

Genetic code expansion incorporates noncanonical amino acids (ncAAs) bearing bioorthogonal handles (e.g., cyclopropene). Engineered tRNA/synthetase pairs (e.g., PylRS/tRNAPyl) enable site-specific labeling in proteins. Validate via fluorescence microscopy or EPR spectroscopy for structural studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.